PKA Inhibitor IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKA Inhibitor IV is a peptide inhibitor specifically designed to inhibit the activity of cyclic adenosine monophosphate-dependent protein kinase, also known as protein kinase A. Protein kinase A plays a crucial role in various cellular processes, including metabolism, gene expression, cell growth, and differentiation. By inhibiting protein kinase A, this compound helps researchers study the complex signaling pathways mediated by cyclic adenosine monophosphate and understand how protein kinase A regulates various biological functions .
Mechanism of Action
Target of Action
Sip 20, also known as PKA Inhibitor IV or Peptide inhibitor IP-20, primarily targets the Protein Kinase A (PKA) . PKA is a member of the Ser/Thr protein kinase family and is a catalytic subunit of cAMP-dependent protein kinase . PKA plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival .
Mode of Action
The mode of action of Sip 20 involves inhibiting the activity of PKA by binding to the free C subunit of PKA and inhibiting the phosphorylation of PKA substrates . This inhibition is essential for the study of PKA functions .
Biochemical Pathways
The inhibition of PKA activation by Sip 20 affects the cAMP-dependent pathway . PKA is activated by cyclic adenosine monophosphate (cAMP), leading to the phosphorylation of different target proteins . The inhibition of PKA by Sip 20 disrupts this process, affecting the downstream effects of the cAMP-dependent pathway .
Result of Action
The result of Sip 20’s action is the inhibition of PKA-mediated phosphorylation . This can have wide-ranging effects on cellular function, given the diverse roles of PKA in cellular metabolism, division, proliferation, transcription, movement, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKA Inhibitor IV involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PKA Inhibitor IV primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) or O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the peptide sequence of this compound. Any side products are typically removed during the purification process.
Scientific Research Applications
PKA Inhibitor IV is widely used in scientific research to study the role of protein kinase A in various biological processes. Some key applications include:
Cell Signaling: Investigating how protein kinase A regulates cellular responses to hormonal signals and other extracellular stimuli.
Neurotransmission: Exploring the role of protein kinase A in neurotransmission and memory formation.
Immune Responses: Studying the involvement of protein kinase A in immune responses.
Cancer Research: Understanding how protein kinase A influences the growth and propagation of cancer cells
Comparison with Similar Compounds
Similar Compounds
H-89 Dihydrochloride: A potent, cell-permeable, and reversible inhibitor of protein kinase A.
Rp-cAMPS: A non-hydrolyzable, cell-permeable, and reversible analog of cyclic adenosine monophosphate that functions as an inhibitor of protein kinase A.
Staurosporine: An antifungal inhibitor of many different kinases, including protein kinase A
Uniqueness
PKA Inhibitor IV is unique due to its high specificity and potency in inhibiting protein kinase A. Unlike other inhibitors, it is a synthetic peptide that closely mimics the natural substrate of protein kinase A, allowing for more precise inhibition and minimal off-target effects .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOXZJJMUVSZQY-BVDKBYOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H148N32O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2222.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99534-03-9 |
Source
|
Record name | IP 20 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099534039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.